molecular formula C10H8BrF3N2OS B1430406 N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine CAS No. 1427460-45-4

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B1430406
CAS RN: 1427460-45-4
M. Wt: 341.15 g/mol
InChI Key: YBIQQGCDMMZZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Bromo-5-trifluoromethoxyphenylboronic acid” has a CAS Number of 957034-55-8 and a molecular weight of 284.83 . Another related compound, “4-Bromo-2-(trifluoromethoxy)aniline”, has a CAS Number of 175278-09-8 and a molecular weight of 256.02 .


Molecular Structure Analysis

The molecular formula of “4-Bromo-2-(trifluoromethoxy)aniline” is C7H5BrF3NO . For “2-Bromo-4’-(trifluoromethoxy)acetophenone”, the molecular formula is C9H6BrF3O2 .


Physical And Chemical Properties Analysis

The compound “4-Bromo-2-(trifluoromethoxy)aniline” has a molecular weight of 256.02 and a boiling point of 350.1±42.0 °C . The density is 1.485±0.06 g/cm3 at 20 °C .

Scientific Research Applications

Pharmaceutical Research

Thiazole derivatives are known for their therapeutic potential and are often explored for drug development. The compound could be investigated for its pharmacological properties, such as its potential use as an antibacterial agent , or its efficacy in treating various diseases due to the structural significance of thiazole in medicinal chemistry .

Agricultural Chemistry

Thiazole compounds have been utilized in the development of agrochemicals. Research could be conducted to assess the compound’s utility as a pesticide or herbicide, potentially offering a new solution for crop protection .

Material Science

The unique structure of thiazole derivatives makes them suitable for material science applications. This compound could be studied for its properties when used in the synthesis of novel materials or coatings with specific desired characteristics .

Green Chemistry

With an increasing focus on sustainable practices, this compound might be explored within green chemistry initiatives, particularly in developing environmentally friendly synthetic routes or catalysts .

Optoelectronics

Given the interest in thiazole derivatives for optoelectronic applications, such as in the creation of semiconductors or LEDs, this compound could be part of research aimed at improving the efficiency and performance of these devices .

Antimicrobial and Antioxidant Studies

Thiazole derivatives have shown promise as antimicrobial and antioxidant agents. The compound could be included in studies to evaluate its effectiveness against various pathogens and its potential role in oxidative stress mitigation .

Safety And Hazards

“2-Bromo-4-trifluoromethoxyaniline” may cause serious eye irritation, skin irritation, and respiratory irritation .

properties

IUPAC Name

N-[4-bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3N2OS/c11-6-1-2-7(16-9-15-3-4-18-9)8(5-6)17-10(12,13)14/h1-2,5H,3-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIQQGCDMMZZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC2=C(C=C(C=C2)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.